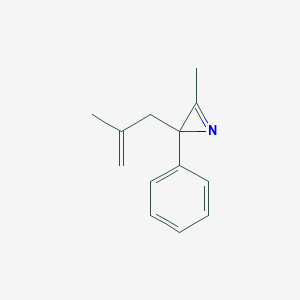
2H-Azirine, 3-methyl-2-(2-methyl-2-propenyl)-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Azirine, 3-methyl-2-(2-methyl-2-propenyl)-2-phenyl- is a member of the azirine family, which are three-membered heterocyclic compounds containing a nitrogen atom. These compounds are known for their high reactivity due to ring strain and are of interest in various fields of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azirine, 3-methyl-2-(2-methyl-2-propenyl)-2-phenyl- typically involves the cyclization of suitable precursors under specific conditions. One common method is the thermal or photochemical decomposition of azido compounds. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for azirines may involve continuous flow reactors to ensure precise control over reaction conditions and to handle the potentially hazardous intermediates safely. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction process.
Chemical Reactions Analysis
Types of Reactions
2H-Azirine, 3-methyl-2-(2-methyl-2-propenyl)-2-phenyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxaziridines or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the carbon or nitrogen atoms of the azirine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peracids for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and sometimes catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxaziridines, while reduction could produce amines. Substitution reactions can lead to a variety of functionalized azirine derivatives.
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for their potential biological activity and interactions with biomolecules.
Medicine: Explored for their potential as pharmaceutical agents or precursors to active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Azirine, 3-methyl-2-(2-methyl-2-propenyl)-2-phenyl- involves its high reactivity due to ring strain. This reactivity allows it to interact with various molecular targets, leading to the formation of new chemical bonds and products. The specific pathways and targets depend on the type of reaction and the conditions under which it occurs.
Comparison with Similar Compounds
Similar Compounds
2H-Azirine: The parent compound of the azirine family.
3-Methyl-2-phenyl-2H-azirine: A similar compound with a different substituent pattern.
2-(2-Methyl-2-propenyl)-2-phenyl-2H-azirine: Another related compound with a different substitution.
Uniqueness
2H-Azirine, 3-methyl-2-(2-methyl-2-propenyl)-2-phenyl- is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes. This uniqueness makes it a valuable compound for studying the effects of different substituents on azirine chemistry.
Properties
CAS No. |
59175-25-6 |
|---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
3-methyl-2-(2-methylprop-2-enyl)-2-phenylazirine |
InChI |
InChI=1S/C13H15N/c1-10(2)9-13(11(3)14-13)12-7-5-4-6-8-12/h4-8H,1,9H2,2-3H3 |
InChI Key |
KUZNIJURFJSSHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC1(CC(=C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


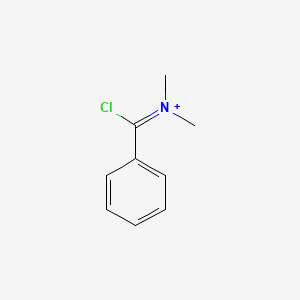
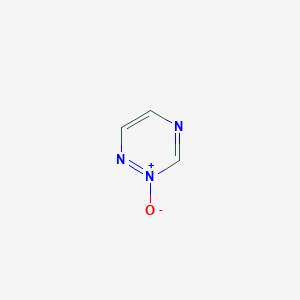
![1-(Hexyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-ONN-azoxy}benzene](/img/structure/B14601346.png)


![N~2~-[(Benzyloxy)carbonyl]-N-[2-(dimethoxyphosphoryl)ethyl]-L-alaninamide](/img/structure/B14601353.png)
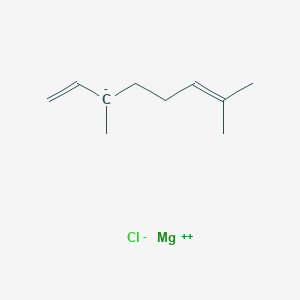
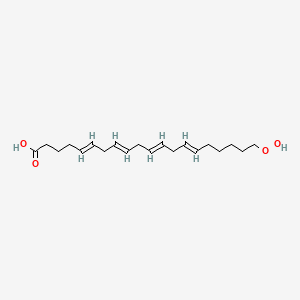
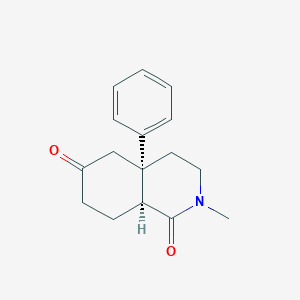


![2-[1-(4-Bromophenyl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14601404.png)


